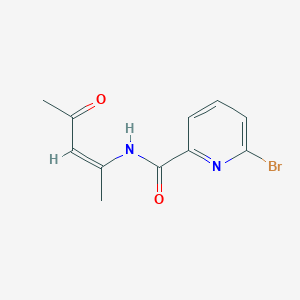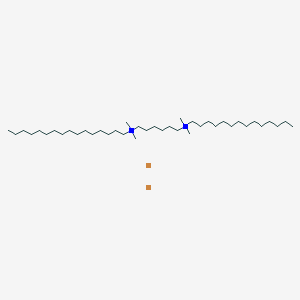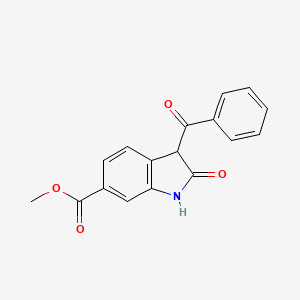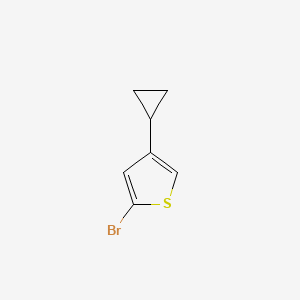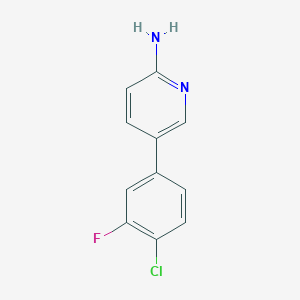
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate is a chemical compound with significant applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives are effective.
Mecanismo De Acción
The mechanism of action of 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include inhibition of heme polymerase, which is crucial in the treatment of malaria, and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxychloroquine sulfate: A similar compound with a slightly different structure, used primarily as an antimalarial and anti-inflammatory agent.
Chloroquine diphosphate: Another related compound with similar applications in treating malaria and autoimmune diseases.
Uniqueness
Its dichloroquinoline moiety and the presence of both amino and ethyl groups make it a versatile compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C18H27Cl2N3O5S |
|---|---|
Peso molecular |
468.4 g/mol |
Nombre IUPAC |
2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid |
InChI |
InChI=1S/C18H25Cl2N3O.H2O4S/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17;1-5(2,3)4/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22);(H2,1,2,3,4) |
Clave InChI |
RNRGCDFQPYOUMK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
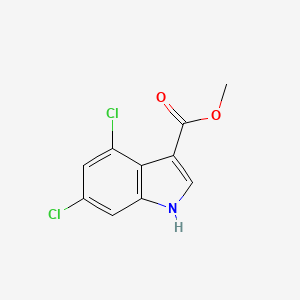
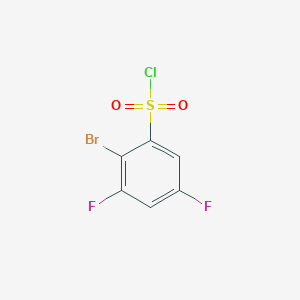
![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
